![molecular formula C16H11ClF5NO2 B3128240 N-[(4-chlorophenyl)methyl]-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 338792-67-9](/img/structure/B3128240.png)
N-[(4-chlorophenyl)methyl]-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide
Overview
Description
The compound “N-[(4-chlorophenyl)methyl]-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide” is a derivative of phenoxy acetamide . Phenoxy acetamides and their derivatives have been widely researched due to their high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a 4-chlorophenyl group, a trifluoromethyl group, and a phenoxy group . The exact structure would require more specific analysis.Scientific Research Applications
Synthesis Techniques
The synthesis of related phenoxyacetamide derivatives is a foundational aspect of research on compounds like N-[(4-chlorophenyl)methyl]-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide. Studies have focused on optimizing the synthesis process, including the effects of reaction temperature, time, and mole ratio on yield. For instance, Gao Yonghong (2009) developed a method to synthesize N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide, a compound with a similar structure, demonstrating the importance of controlling synthesis conditions for achieving high yields (Gao Yonghong, 2009).
Biological and Herbicidal Activities
Research on derivatives of phenoxyacetamide, including compounds similar to N-[(4-chlorophenyl)methyl]-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide, has indicated potential biological and herbicidal activities. For example, Daoxin Wu et al. (2011) designed and synthesized derivatives that showed significant herbicidal activities against dicotyledonous weeds, suggesting the compound's utility in agricultural applications (Daoxin Wu et al., 2011).
Anticancer, Anti-Inflammatory, and Analgesic Activities
The anticancer, anti-inflammatory, and analgesic potential of synthesized 2-(substituted phenoxy) acetamide derivatives, which share structural similarities with N-[(4-chlorophenyl)methyl]-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide, has been explored. Rani et al. (2014) found that certain derivatives exhibited significant activities in these areas, underscoring the compound's potential in medical research (Rani et al., 2014).
Insecticidal Agents
Kaiwan O. Rashid et al. (2021) synthesized N-(4-chlorophenyl)-2-phenoxyacetamide derivatives and assessed their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. Their findings revealed excellent results for certain compounds, indicating the potential of phenoxyacetamide derivatives as insecticidal agents (Kaiwan O. Rashid et al., 2021).
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety, and hazards . This could provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that prove to be successful agents in terms of safety and efficacy .
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF5NO2/c17-12-6-4-10(5-7-12)9-23-14(24)16(21,22)25-13-3-1-2-11(8-13)15(18,19)20/h1-8H,9H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUENTSBOKGIANO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(=O)NCC2=CC=C(C=C2)Cl)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135777 | |
Record name | N-[(4-Chlorophenyl)methyl]-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801135777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide | |
CAS RN |
338792-67-9 | |
Record name | N-[(4-Chlorophenyl)methyl]-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338792-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(4-Chlorophenyl)methyl]-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801135777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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